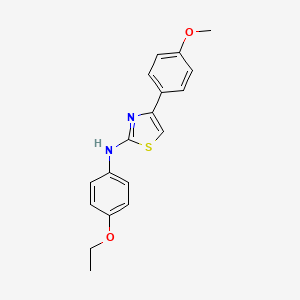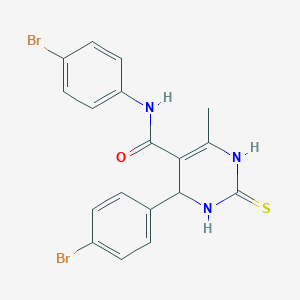
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as EMA401, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. EMA401 is a selective antagonist of the angiotensin II type 1 receptor (AT1R), which plays a key role in regulating blood pressure and cardiovascular function.
科学的研究の応用
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been investigated for its potential therapeutic applications in various diseases and conditions, including chronic pain, neuropathic pain, and migraine. In preclinical studies, this compound has been shown to effectively reduce pain and inflammation by blocking the AT1R, which is involved in the development and maintenance of pain pathways. This compound has also been shown to have neuroprotective effects in animal models of neuropathic pain, suggesting that it may have potential in the treatment of neurodegenerative diseases.
作用機序
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a selective antagonist of the AT1R, which is a G protein-coupled receptor that plays a key role in regulating blood pressure and cardiovascular function. By blocking the AT1R, this compound inhibits the effects of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. In addition, this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the development and maintenance of pain pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of neuropathic pain, this compound has been shown to reduce pain behavior and inflammation, as well as improve motor function. In addition, this compound has been shown to have neuroprotective effects, including the preservation of nerve fiber density and the inhibition of glial cell activation.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several advantages for use in lab experiments, including its selectivity for the AT1R and its ability to effectively reduce pain and inflammation. However, there are also limitations to its use, including the need for further research to establish its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, including further investigation of its potential therapeutic applications in chronic pain, neuropathic pain, and other conditions. In addition, research is needed to establish the safety and efficacy of this compound in humans, and to develop new formulations and delivery methods for improved efficacy and patient compliance. Finally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound, which may have implications for the development of new treatments for neurodegenerative diseases.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethoxyaniline to form the amide intermediate, which is subsequently cyclized with phosphorus pentasulfide to form the thiazole ring. Finally, the methoxy group is replaced with an amino group using lithium aluminum hydride to yield this compound.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-22-16-10-6-14(7-11-16)19-18-20-17(12-23-18)13-4-8-15(21-2)9-5-13/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTKUGZUPRXHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5010765.png)
![1-methyl-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5010770.png)
![4-tert-butyl-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5010778.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5010811.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5010815.png)
![N-[4-(cyanomethyl)phenyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5010817.png)
![2-(1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5010821.png)
![3-(4-isopropylphenyl)-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B5010844.png)
![5-[(3-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methyl-1,3-benzothiazole](/img/structure/B5010850.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010852.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carboxylic acid methanesulfonate](/img/structure/B5010859.png)

![6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5010872.png)